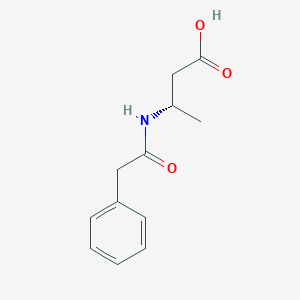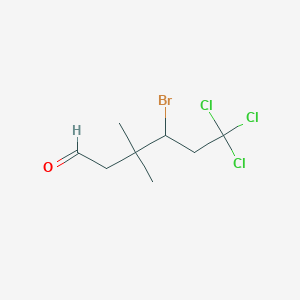
1-(Cyclohex-3-en-1-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohex-3-en-1-yl)methanimine is an organic compound with the chemical formula C7H11N. It is a cyclic imine, which means it contains a nitrogen atom double-bonded to a carbon atom within a ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Cyclohex-3-en-1-yl)methanimine can be synthesized through several methods. One common approach involves the reaction of cyclohex-3-en-1-ylamine with formaldehyde under acidic conditions. This reaction leads to the formation of the imine bond (C=N) through a condensation reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclohex-3-en-1-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the imine group under mild conditions.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted imines or amines.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohex-3-en-1-yl)methanimine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclohex-3-en-1-yl)methanimine involves its ability to form stable complexes with metal ions. This property makes it useful in coordination chemistry and catalysis. The imine group (C=N) can act as a nucleophile, participating in various chemical reactions and forming stable intermediates .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: A cyclic ketone with similar structural features but different reactivity.
Cyclohexylamine: An amine derivative with a similar ring structure but lacking the imine group.
Cyclohexene: A simple cyclic alkene that shares the cyclohexane ring but lacks the nitrogen atom.
Uniqueness: Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
66076-31-1 |
|---|---|
Molekularformel |
C7H11N |
Molekulargewicht |
109.17 g/mol |
IUPAC-Name |
cyclohex-3-en-1-ylmethanimine |
InChI |
InChI=1S/C7H11N/c8-6-7-4-2-1-3-5-7/h1-2,6-8H,3-5H2 |
InChI-Schlüssel |
VLRYLKCEVOHECL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)C=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



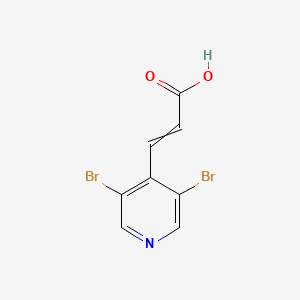
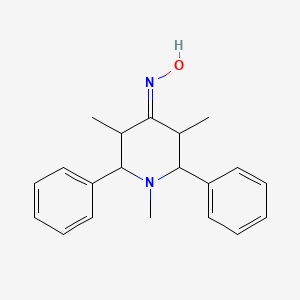
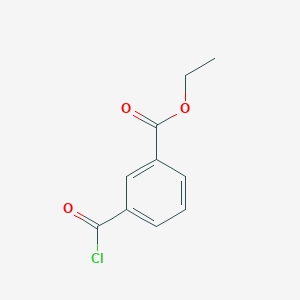

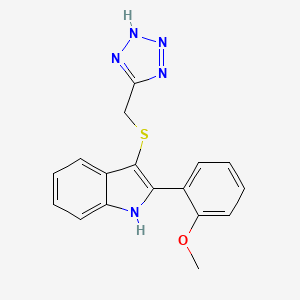

![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
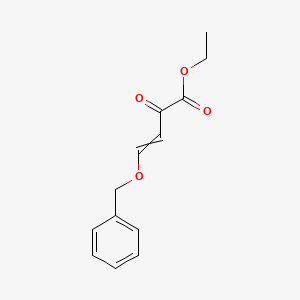
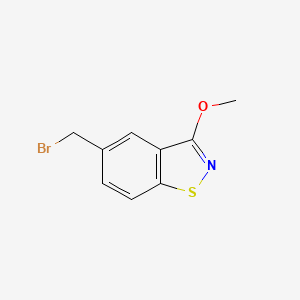
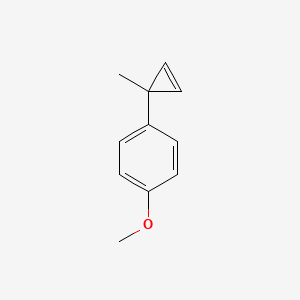
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)
